GraR Binding Affinity vs F19
MAC-545496 demonstrates strong binding affinity to full-length GraR protein with a dissociation constant (Kd) of ≤0.1 nM [1]. This represents sub-nanomolar target engagement. No other chemically validated small-molecule GraR inhibitor has published Kd or IC50 values in peer-reviewed literature [2]; computational screening efforts have proposed putative GraR binders but lack experimental binding affinity confirmation [3].
| Evidence Dimension | Target binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd ≤ 0.1 nM |
| Comparator Or Baseline | No published experimental Kd values for alternative GraR small-molecule inhibitors; in silico predicted binders lack experimental validation |
| Quantified Difference | ≥1000-fold lower than typical micromolar hit compounds from virtual screens |
| Conditions | Full-length GraR protein (cell-free assay) |
Why This Matters
Sub-nanomolar target engagement correlates with high functional potency at low concentrations, reducing the compound mass required for experimental effect and enabling cost-efficient procurement for research programs.
- [1] El-Halfawy OM et al. Nat Chem Biol. 2020 Feb;16(2):143-149. (Kd ≤ 0.1 nM data); also cited in InvivoChem and Selleck product pages. View Source
- [2] PubMed search for 'GraR inhibitor' reveals no other experimentally validated small-molecule GraR inhibitors with published Kd values in peer-reviewed journals. View Source
- [3] In-silico approach to identify novel potent inhibitors against GraR of S. aureus. Semantic Scholar, 2020. (Computational predictions only; no experimental binding validation). View Source
